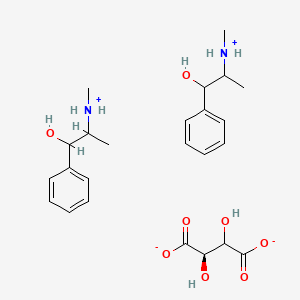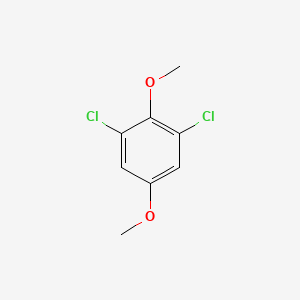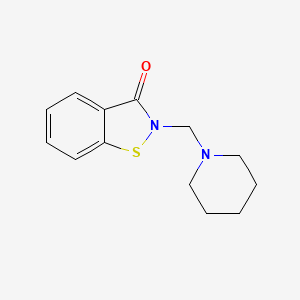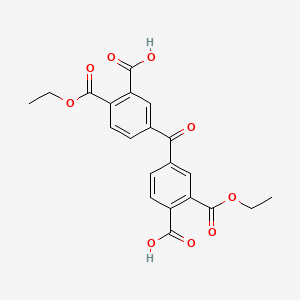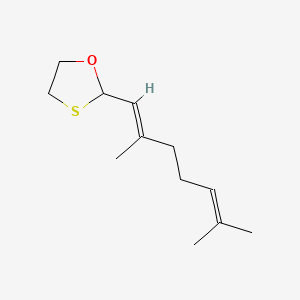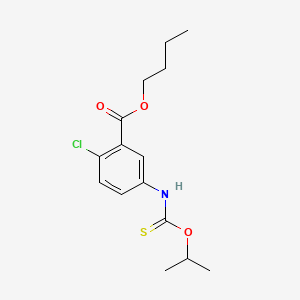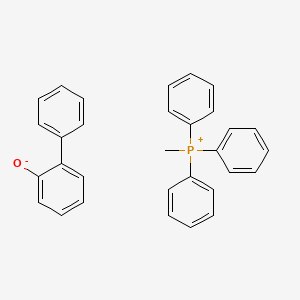
N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C9H20N2O7. It is known for its unique structure, which includes two hydroxy groups and two methoxy groups attached to a urea backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity .
Industrial Production Methods
The industrial production of N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea typically involves the reaction of corresponding amines with phosgene to generate the desired isocyanate and carbamoyl chloride. These intermediates then react with ammonia to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding carbonyl compounds, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: This compound has similar hydroxy groups but lacks the methoxy groups.
1,3-Bis(hydroxymethyl)urea: Another similar compound with a different arrangement of hydroxy groups.
Uniqueness
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions .
Propiedades
Número CAS |
467425-85-0 |
|---|---|
Fórmula molecular |
C9H20N2O7 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
1,3-bis(1-hydroxy-2,2-dimethoxyethyl)urea |
InChI |
InChI=1S/C9H20N2O7/c1-15-7(16-2)5(12)10-9(14)11-6(13)8(17-3)18-4/h5-8,12-13H,1-4H3,(H2,10,11,14) |
Clave InChI |
MYGNTYVJTDYOAN-UHFFFAOYSA-N |
SMILES canónico |
COC(C(NC(=O)NC(C(OC)OC)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


